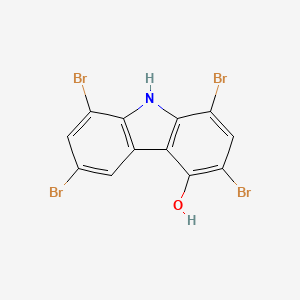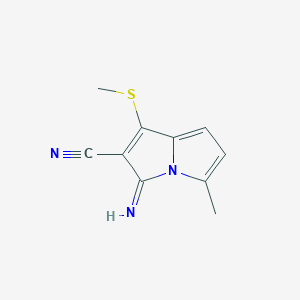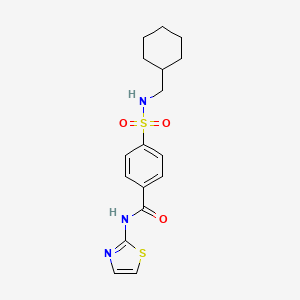
4-(Cyclohexylmethyl-sulfamoyl)-N-thiazol-2-yl-benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Cyclohexylmethyl-sulfamoyl)-N-thiazol-2-yl-benzamide is a chemical compound with significant importance in the fields of chemistry and pharmaceuticals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Cyclohexylmethyl-sulfamoyl)-N-thiazol-2-yl-benzamide typically involves the reaction of sulfonyl chlorides with amines. One common method includes the use of sulfonyl chlorides and amines in the presence of a base such as pyridine to absorb the generated hydrochloric acid . Another approach involves the oxidative conversion of thiol derivatives to sulfonyl chlorides using reagents like hydrogen peroxide and thionyl chloride, followed by reaction with amines .
Industrial Production Methods
Industrial production of this compound can be achieved through large-scale synthesis using similar methods as described above. The use of microwave irradiation has been shown to enhance the efficiency and yield of sulfonamide synthesis, making it a viable option for industrial production .
Chemical Reactions Analysis
Types of Reactions
4-(Cyclohexylmethyl-sulfamoyl)-N-thiazol-2-yl-benzamide undergoes various chemical reactions, including:
Oxidation: Conversion of thiol derivatives to sulfonyl chlorides.
Reduction: Reduction of sulfonyl chlorides to thiols.
Substitution: Reaction with amines to form sulfonamides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide and thionyl chloride.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Pyridine as a base, acetonitrile as a solvent.
Major Products Formed
The major products formed from these reactions include sulfonamides, sulfonyl chlorides, and thiols .
Scientific Research Applications
4-(Cyclohexylmethyl-sulfamoyl)-N-thiazol-2-yl-benzamide is used in various scientific research applications, including:
Drug Development: Its unique structural properties make it a potential candidate for drug development.
Materials Synthesis: Used in the synthesis of advanced materials due to its versatile chemical properties.
Biological Studies: Employed in biological studies to understand its effects on different biological systems.
Mechanism of Action
The mechanism of action of 4-(Cyclohexylmethyl-sulfamoyl)-N-thiazol-2-yl-benzamide involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by inhibiting certain enzymes or receptors, leading to changes in cellular processes . The exact molecular targets and pathways involved are still under investigation, but it is known to affect various biological systems .
Comparison with Similar Compounds
Similar Compounds
- 2-(4-Bromophenoxy)-N-{4-[cyclohexyl(methyl)sulfamoyl]phenyl}acetamide
- 4-[cyclohexyl(methyl)sulfamoyl]-N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide
Uniqueness
4-(Cyclohexylmethyl-sulfamoyl)-N-thiazol-2-yl-benzamide stands out due to its unique combination of a cyclohexylmethyl-sulfamoyl group and a thiazol-2-yl-benzamide structure. This unique structure imparts specific chemical and biological properties that make it valuable in various research applications.
Properties
CAS No. |
606134-86-5 |
|---|---|
Molecular Formula |
C17H21N3O3S2 |
Molecular Weight |
379.5 g/mol |
IUPAC Name |
4-(cyclohexylmethylsulfamoyl)-N-(1,3-thiazol-2-yl)benzamide |
InChI |
InChI=1S/C17H21N3O3S2/c21-16(20-17-18-10-11-24-17)14-6-8-15(9-7-14)25(22,23)19-12-13-4-2-1-3-5-13/h6-11,13,19H,1-5,12H2,(H,18,20,21) |
InChI Key |
QFQOHPYLCCJBDK-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)CNS(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NC=CS3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-(hexylamino)-N-[2-[[2-(hexylamino)acetyl]amino]phenyl]acetamide](/img/structure/B12588851.png)
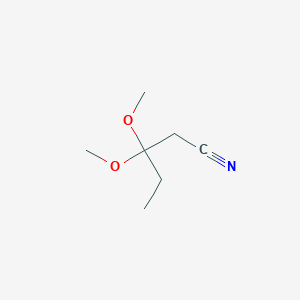
![N-[1-(3,5-Dichlorobenzoyl)cyclohexyl]-4-ethylbenzamide](/img/structure/B12588878.png)


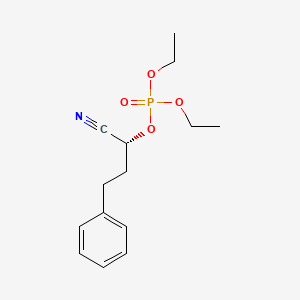
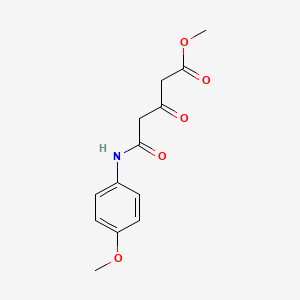

![Spiro[1-azabicyclo[2.2.1]heptane-7,3'-pyrrolidine], 1'-(3-pyridazinyl)-](/img/structure/B12588908.png)
![Benzoic acid, 3-[[[(2'-methyl[1,1'-biphenyl]-4-yl)oxy]acetyl]amino]-](/img/structure/B12588914.png)
